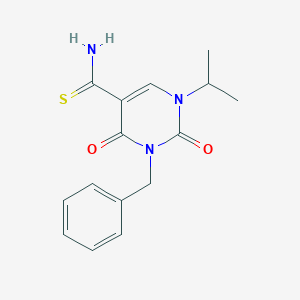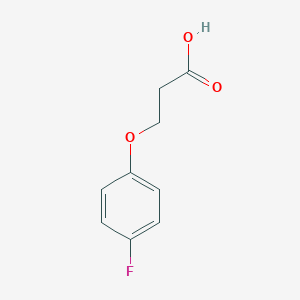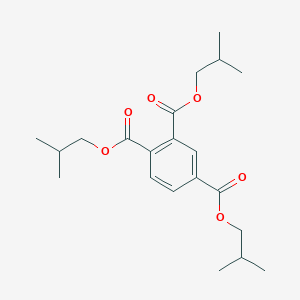
Triisobutyl benzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisobutyl benzene-1,2,4-tricarboxylate (TIBT) is a chemical compound that is widely used in scientific research. It is a triester of benzene-1,2,4-tricarboxylic acid and isobutanol. TIBT is a colorless, odorless liquid that is soluble in water and organic solvents. It is a versatile compound that finds applications in various fields of research, including biochemistry, pharmacology, and environmental science.
Mecanismo De Acción
Triisobutyl benzene-1,2,4-tricarboxylate is a small molecule that is filtered by the glomeruli of the kidney. It is not reabsorbed or secreted by the renal tubules. Its clearance rate is directly proportional to GFR. Triisobutyl benzene-1,2,4-tricarboxylate does not interfere with the normal functioning of the kidney or other organs.
Efectos Bioquímicos Y Fisiológicos
Triisobutyl benzene-1,2,4-tricarboxylate is a non-toxic compound that does not have any known biochemical or physiological effects. It is rapidly cleared from the body by the kidneys and does not accumulate in the tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triisobutyl benzene-1,2,4-tricarboxylate is a reliable and accurate marker for GFR measurement. It is easy to administer and does not require specialized equipment or training. Triisobutyl benzene-1,2,4-tricarboxylate is also a safe contrast agent for MRI of the kidneys. However, Triisobutyl benzene-1,2,4-tricarboxylate has some limitations for lab experiments. It is not suitable for measuring GFR in patients with severe renal impairment or kidney failure. Triisobutyl benzene-1,2,4-tricarboxylate is also not recommended for use in pregnant or lactating women.
Direcciones Futuras
There are several future directions for the use of Triisobutyl benzene-1,2,4-tricarboxylate in scientific research. One direction is the development of new methods for GFR measurement using Triisobutyl benzene-1,2,4-tricarboxylate. Another direction is the use of Triisobutyl benzene-1,2,4-tricarboxylate as a contrast agent for other organs, such as the liver and spleen. Triisobutyl benzene-1,2,4-tricarboxylate may also find applications in environmental science for the measurement of water filtration rates. Further research is needed to explore these possibilities.
In conclusion, Triisobutyl benzene-1,2,4-tricarboxylate is a versatile compound that finds applications in various fields of scientific research. Its use as a marker for GFR measurement and as a contrast agent for MRI of the kidneys has been well established. Triisobutyl benzene-1,2,4-tricarboxylate is a safe and reliable compound that does not have any known side effects. Further research is needed to explore its potential applications in other fields of research.
Métodos De Síntesis
Triisobutyl benzene-1,2,4-tricarboxylate can be synthesized by esterification of benzene-1,2,4-tricarboxylic acid with isobutanol. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Triisobutyl benzene-1,2,4-tricarboxylate is widely used in scientific research as a marker for the measurement of glomerular filtration rate (GFR). GFR is a measure of kidney function and is used to diagnose and monitor kidney diseases. Triisobutyl benzene-1,2,4-tricarboxylate is injected into the bloodstream, and its clearance rate is measured to calculate GFR. Triisobutyl benzene-1,2,4-tricarboxylate is also used as a contrast agent for magnetic resonance imaging (MRI) of the kidneys.
Propiedades
Número CAS |
1528-52-5 |
|---|---|
Nombre del producto |
Triisobutyl benzene-1,2,4-tricarboxylate |
Fórmula molecular |
C21H30O6 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
tris(2-methylpropyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H30O6/c1-13(2)10-25-19(22)16-7-8-17(20(23)26-11-14(3)4)18(9-16)21(24)27-12-15(5)6/h7-9,13-15H,10-12H2,1-6H3 |
Clave InChI |
GQBWSGXZXIZPAF-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C)C(=O)OCC(C)C |
SMILES canónico |
CC(C)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C)C(=O)OCC(C)C |
Otros números CAS |
1528-52-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
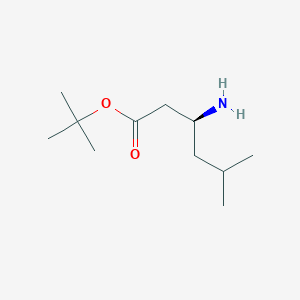
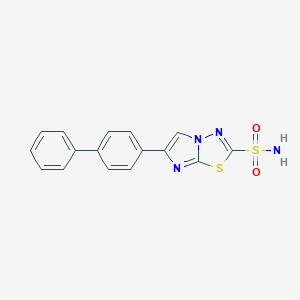
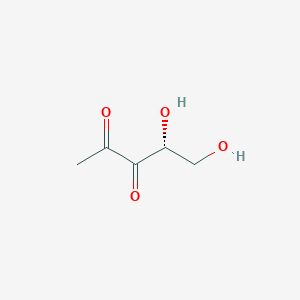
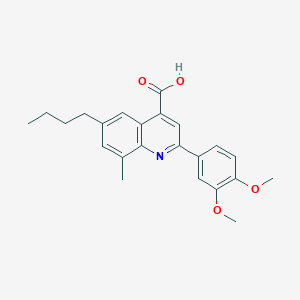
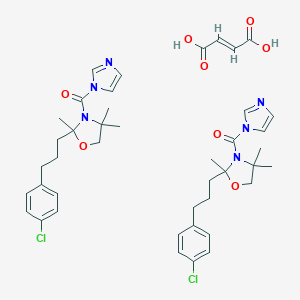
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)
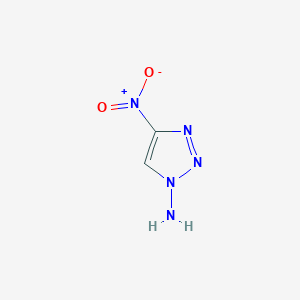

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)

